molecular formula C12H12N2O B1530661 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde CAS No. 1546847-01-1

4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No.: B1530661
CAS No.: 1546847-01-1
M. Wt: 200.24 g/mol
InChI Key: YPTZSPXAIZWFIE-UHFFFAOYSA-N
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Description

4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .

Mode of Action

It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition can lead to changes in the biochemical processes within the cell.

Biochemical Pathways

Related compounds have been found to affect the nad+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging.

Result of Action

Similar compounds have shown potent activity in inhibiting the growth of certain cells .

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can influence the enzyme’s activity, thereby affecting cellular NAD+ levels and related metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of NAMPT, leading to changes in NAD+ levels, which in turn affect cellular energy metabolism and stress responses . Additionally, its impact on gene expression can alter the expression of genes involved in metabolic pathways and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of NAMPT, inhibiting or activating the enzyme depending on the context . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting NAD+ biosynthesis and cellular metabolism. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular metabolism and stress responses by modulating NAMPT activity . At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Threshold effects have been observed, where specific dosages lead to significant changes in cellular function and viability.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the NAD+ salvage pathway, influencing metabolic flux and metabolite levels . By modulating NAMPT activity, it can affect the synthesis and utilization of NAD+, a critical cofactor in various metabolic reactions. This modulation can have downstream effects on energy metabolism, redox balance, and cellular signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in regions where its target enzymes or proteins are localized.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with NAMPT may localize it to the nucleus or mitochondria, where it can modulate NAD+ biosynthesis and related metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

4-methyl-2-(2-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)11(7-9)12-5-6-13-14(12)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZSPXAIZWFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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